Dimethyl(4-methylphenyl)silanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of silanol-based compounds has been explored in various contexts. For instance, poly[(4-vinylphenyl)dimethylsilanol] and its copolymers with styrene were synthesized through the insertion of an oxygen atom into the Si-H bond via reaction with dimethyldioxirane, demonstrating almost quantitative conversion of silanes to silanols . Similarly, the synthesis of dimethyl(4-methyl-3-cyclohexenyl)silanol, a sila-derivative of α-terpineol, was achieved through a specific reaction pathway, leading to a compound with a fragrance profile comparable to the natural product but with a shift towards the odor of lily of the valley . These studies highlight the versatility of silanol synthesis methods and their potential applications in creating compounds with desirable properties.

Molecular Structure Analysis

The molecular structure of silanol compounds has been characterized using various spectroscopic techniques. For example, the structure of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was determined using NMR and IR spectroscopy and confirmed by X-ray diffraction, revealing intermolecular interactions within the crystal . The crystal structure of 1,1-dimethyl-2,3,4,5-tetraphenyl-1-silacyclopentadiene was also elucidated, showing significant deviations in the geometry of the silole ring compared to related compounds . These findings contribute to a deeper understanding of the structural aspects of silanol compounds.

Chemical Reactions Analysis

The reactivity of silanol compounds in various chemical reactions has been investigated. For instance, the reaction of trialkyl (or aryl) silanols with (ethoxymethylsilyl) methyldimethylphosphinates was studied as a method for synthesizing organosilicon compounds containing the dimethylphosphinic acid group . Additionally, the copolymerization of cyclic siloxanes was monitored, revealing insights into the reactivity of different monomers towards silanolate active species . These studies provide valuable information on the chemical behavior of silanol compounds and their potential for creating new materials with specific functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of silanol compounds have been characterized in several studies. For example, diphenyl(2-piperidinoethoxymethyl)silanol was synthesized and its properties were compared with its carbon analogue, revealing differences in hydrogen bonding and pharmacological activity . In another study, silanol-based bisphenol derivatives were synthesized as stable isosteres of bis(4-hydroxyphenyl)methanol, exhibiting estrogen receptor-modulating activity with a unique ER subtype selectivity . These findings demonstrate the diverse physical and chemical properties of silanol compounds and their potential applications in pharmaceuticals and other fields.

Aplicaciones Científicas De Investigación

1. Hydrosilyl-Functional Polysiloxanes

- Summary of Application : Poly(hydrosiloxane)s (PHS) are inorganic-organic hybrid polymers with an inorganic backbone, compounds of alternatively connected silicon and oxygen atoms . They are an important group of silicones, which contain pendant or/and end hydrosilane functional groups .

- Methods of Application : A Si-H bond is a very attractive functional group used for the crosslinking of silicone elastomers and preceramic polymers in order to protect their shape . They are especially used for addition of different organic groups to silicon atom, e.g. via hydrosilylation .

- Results or Outcomes : The Si-H group was also very often linked to conventional organic polymers in order to modify their properties .

2. Dimethyl-Methylphenyl Copolysiloxanes

- Summary of Application : This research deals with the synthesis of copoly(methylvinyl)(dimethyl)siloxanes .

- Methods of Application : The synthesis of these polymers from octamethylcyclotetrasiloxane, D4, and octaphenylcyclotetrasiloxane, D4 Ph2, as well as their closely related dimethyl-diethylsiloxy-containing derivatives from hexaethylcyclotrisiloxane, D3 Et2, were initiated by transient dimethylsilox tetramethylammonium disilanolate, TMAS, in the presence of α, ω-telechelic dimethylvinylsiloxy end-blocker, DiViEB, as a polymer molecular weight regulator .

- Results or Outcomes : The results obtained clearly confirmed the expected linearity of these polymer chains and also indicated that the resulting polymers were completely amorphous even at as low methylphenylsiloxy- content as 3.9 mol % .

Direcciones Futuras

Propiedades

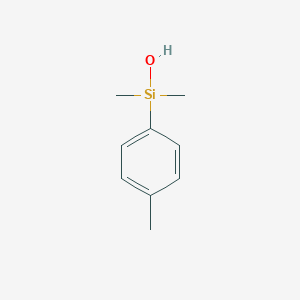

IUPAC Name |

hydroxy-dimethyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OSi/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTDOHFYKIKMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557334 | |

| Record name | Dimethyl(4-methylphenyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(4-methylphenyl)silanol | |

CAS RN |

17920-15-9 | |

| Record name | Dimethyl(4-methylphenyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)

![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)